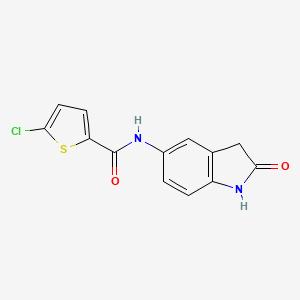

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves various steps. One method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Another method involves the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reduction, and Suzuki cross-coupling reactions . The reactions are carefully designed to control potential impurities and achieve the desired yield and quality .Aplicaciones Científicas De Investigación

Antioxidant Properties and Quantum Chemical Studies

Research on derivatives including 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide focuses on their synthesis, characterization, and the relationship between their electronic properties and antioxidant activities. For instance, Çavuş et al. (2020) synthesized novel carbohydrazones from 5-substituted isatins and explored their antioxidant properties through quantum-chemical calculations. The compounds exhibited significant antioxidant activity, suggesting potential for therapeutic applications in oxidative stress-related conditions (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Antimycobacterial Activity

Another application is in the development of antitubercular agents. Marvadi et al. (2020) designed and synthesized a series of novel compounds, including derivatives of this compound, and evaluated them for their antimycobacterial activity against Mycobacterium tuberculosis. Several analogs demonstrated promising antitubercular properties, highlighting the potential of such compounds in treating tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Anticancer Activity

The compound's framework has also been explored for anticancer applications. Atta and Abdel‐Latif (2021) synthesized thiophene derivatives, including this compound, and tested their in vitro cytotoxicity against various cancer cell lines. The study found that some derivatives exhibit considerable inhibitory activity, suggesting the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

The compound this compound acts as a direct inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound this compound, by inhibiting Factor Xa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Pharmacokinetics

It is known that the compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation . This makes the compound a potent antithrombotic agent .

Direcciones Futuras

Given its potent antithrombotic activity and good oral bioavailability, this compound shows promise for the prevention and treatment of thromboembolic diseases . Its future development will likely involve further optimization of its synthesis, extensive safety and efficacy testing, and clinical trials .

Análisis Bioquímico

Biochemical Properties

The compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is known to interact with various enzymes and proteins . It has been found to have a high affinity for the coagulation enzyme Factor Xa . This interaction suggests that the compound may play a role in the regulation of blood coagulation processes .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with biomolecules. For instance, its interaction with Factor Xa could influence cell signaling pathways related to coagulation

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as Factor Xa . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 732.6°C at 760 mmHg and a melting point of 228-229°C , indicating its stability under certain conditions.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Its interaction with Factor Xa suggests it may be involved in the coagulation pathway

Propiedades

IUPAC Name |

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMFGPOIUYCOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide](/img/structure/B2608953.png)

![N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2608954.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2608955.png)

![Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2608959.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608962.png)

![7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608969.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608972.png)

![3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride](/img/structure/B2608973.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2608974.png)

![2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2608975.png)